Phytochelatin 5

Description

Properties

Molecular Formula |

C42H65N11O22S5 |

|---|---|

Molecular Weight |

1236.4 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C42H65N11O22S5/c43-17(38(66)67)1-6-27(54)46-23(13-77)34(62)50-19(40(70)71)3-8-29(56)48-25(15-79)36(64)52-21(42(74)75)5-10-31(58)49-26(16-80)37(65)53-20(41(72)73)4-9-30(57)47-24(14-78)35(63)51-18(39(68)69)2-7-28(55)45-22(12-76)33(61)44-11-32(59)60/h17-26,76-80H,1-16,43H2,(H,44,61)(H,45,55)(H,46,54)(H,47,57)(H,48,56)(H,49,58)(H,50,62)(H,51,63)(H,52,64)(H,53,65)(H,59,60)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)/t17-,18-,19-,20-,21-,22-,23-,24-,25-,26-/m0/s1 |

InChI Key |

JCWSCHOEZFIIAY-VPHKHLIQSA-N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and History of Phytochelatins: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Phytochelatins (PCs) are a class of cysteine-rich, non-proteinaceous peptides crucial for heavy metal detoxification in plants, fungi, and some invertebrates. Their discovery overturned the long-held belief that metallothioneins were the primary heavy metal chelators in the plant kingdom. This technical guide provides an in-depth exploration of the history of phytochelatin (B1628973) discovery, from their initial identification as "cadystins" in fission yeast to their characterization in higher plants and the subsequent elucidation of their biosynthesis and function. We present a comprehensive overview of the key experiments, detailed protocols, quantitative data, and the signaling pathways involved in their production and action. This document is intended to serve as a valuable resource for researchers in the fields of plant biology, toxicology, and drug development, offering a foundational understanding of these vital biomolecules.

Introduction

The increasing prevalence of heavy metal contamination in the environment poses a significant threat to both ecosystems and human health. Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with the toxic effects of heavy metals. A cornerstone of this defense system is the production of phytochelatins, which act as high-affinity chelators for a range of heavy metal ions, including cadmium (Cd), arsenic (As), lead (Pb), and mercury (Hg). This guide delves into the seminal discoveries that unveiled the world of phytochelatins and the subsequent research that has illuminated their critical role in cellular detoxification pathways.

The Initial Discovery: From Cadystins to Phytochelatins

The journey to understanding phytochelatins began with independent research efforts in the early 1980s, initially focusing on cadmium-binding complexes in fission yeast and plant cell cultures.

The Discovery of Cadystins in Schizosaccharomyces pombe

In 1981, Murasugi and his colleagues were investigating the mechanisms of cadmium tolerance in the fission yeast Schizosaccharomyces pombe. They identified a family of small, cysteine-rich peptides that were induced upon exposure to cadmium. These peptides, which they named cadystins , were found to be the primary cadmium-binding molecules in the yeast cells.[1] Further characterization revealed their structure to be polymers of γ-glutamyl-cysteine units with a C-terminal glycine (B1666218), having the general formula (γ-Glu-Cys)n-Gly.[1]

The Identification of Phytochelatins in Higher Plants

Almost concurrently, in 1985, the research group led by Ernst Grill and Meinhart Zenk was studying cadmium detoxification in plant cell suspension cultures. They isolated a similar family of peptides from various plant species that were also induced by heavy metal exposure.[1] Recognizing their plant origin and chelating properties, they coined the term phytochelatins .[1] Their work demonstrated that these peptides, not metallothioneins as previously thought, were the principal heavy metal-binding compounds in higher plants.[2]

Elucidation of the Biosynthetic Pathway

The discovery of phytochelatins naturally led to questions about their synthesis. Unlike proteins, their structure, containing the unusual γ-glutamyl linkage, suggested a non-ribosomal mode of synthesis.

The Precursor: Glutathione (B108866)

Early studies indicated a strong link between glutathione (GSH) and phytochelatin synthesis. The structural similarity between the repeating unit of phytochelatins (γ-Glu-Cys) and the N-terminal dipeptide of glutathione was a significant clue. Experiments using buthionine sulfoximine (B86345) (BSO), a specific inhibitor of γ-glutamylcysteine synthetase (the first enzyme in glutathione biosynthesis), showed that blocking GSH production also inhibited phytochelatin synthesis, confirming that glutathione is the precursor for phytochelatins.[2][3]

The Key Enzyme: Phytochelatin Synthase

In 1989, Grill and his team successfully identified and characterized the enzyme responsible for phytochelatin synthesis, which they named phytochelatin synthase (PCS).[4] They found that this enzyme catalyzes the transfer of the γ-glutamyl-cysteine moiety from a donor glutathione molecule to an acceptor glutathione molecule, thereby elongating the phytochelatin chain.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from foundational and subsequent research on phytochelatins.

Table 1: Induction of Phytochelatins by Heavy Metals in Plant Cell Cultures

| Plant Species | Metal Ion | Metal Concentration (µM) | Major Phytochelatin Oligomers Detected | Reference |

| Rauvolfia serpentina | CdCl₂ | 100 | PC₂, PC₃, PC₄ | Grill et al., 1985[1] |

| Silene cucubalus | Cd²⁺ | 200 | PC₂, PC₃, PC₄ | Grill et al., 1989[4] |

| Lycopersicon esculentum | Cd²⁺ | 50 | PC₂, PC₃ | Steffens et al., 1986[5] |

| Arabidopsis thaliana | Cd²⁺ | 50 | PC₂, PC₃, PC₄ | Howden et al., 1995[3] |

| Nicotiana tabacum | Zn²⁺ | 250 | PC₂, PC₃ | Grill et al., 1988[6] |

Table 2: Kinetic Properties of Phytochelatin Synthase

| Enzyme Source | Substrate | Kₘ (mM) | Optimal pH | Optimal Temperature (°C) | Metal Activator(s) | Reference |

| Silene cucubalus | Glutathione | 6.7 | 7.9 | 35 | Cd²⁺, Ag⁺, Bi³⁺, Pb²⁺, Zn²⁺, Cu²⁺, Hg²⁺, Au⁺ | Grill et al., 1989[4] |

| Arabidopsis thaliana (AtPCS1) | Glutathione | - | ~8.0 | - | Cd²⁺ | Vatamaniuk et al., 1999 |

| Schizosaccharomyces pombe | Glutathione | - | ~8.0 | - | Cd²⁺ | Ha et al., 1999 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and characterization of phytochelatins.

Isolation and Purification of Phytochelatins (Adapted from Grill et al., 1985)

-

Cell Culture and Induction: Plant cell suspension cultures (e.g., Rauvolfia serpentina) are grown in a suitable medium. To induce phytochelatin synthesis, a heavy metal salt (e.g., 100 µM CdCl₂) is added to the culture during the logarithmic growth phase.

-

Harvesting and Extraction: After a defined induction period (e.g., 24-48 hours), cells are harvested by filtration and frozen in liquid nitrogen. The frozen cells are ground to a fine powder and extracted with an acidic buffer (e.g., 0.1% trifluoroacetic acid in water).

-

Centrifugation: The extract is centrifuged at high speed (e.g., 20,000 x g) to remove cell debris.

-

Gel Filtration Chromatography: The supernatant is applied to a gel filtration column (e.g., Sephadex G-50) to separate molecules based on size. Fractions containing cadmium-binding compounds are identified by atomic absorption spectroscopy.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The cadmium-containing fractions are further purified by RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid) is used for elution. Peptides are detected by their absorbance at 214 nm.

-

Structural Analysis: The purified peptides are subjected to amino acid analysis and sequencing to determine their structure.

Phytochelatin Synthase Activity Assay (Adapted from Grill et al., 1989)

-

Enzyme Extraction: Plant cells are homogenized in a buffer containing protease inhibitors. The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for the assay.

-

Reaction Mixture: The reaction mixture contains the enzyme extract, glutathione (the substrate), a heavy metal activator (e.g., 100 µM CdCl₂), and a suitable buffer (e.g., Tris-HCl, pH 7.9).

-

Incubation: The reaction is incubated at the optimal temperature (e.g., 35°C) for a specific time.

-

Reaction Termination: The reaction is stopped by adding acid (e.g., perchloric acid) to denature the enzyme.

-

Quantification of Products: The amount of phytochelatins produced is quantified by RP-HPLC analysis after derivatization with a fluorescent tag (e.g., monobromobimane) to enhance detection sensitivity. The amount of glycine released can also be measured as an indicator of enzyme activity.

Signaling Pathways and Cellular Mechanisms

The synthesis and function of phytochelatins are tightly regulated within the cell. The following diagrams illustrate the key pathways involved.

Phytochelatin Biosynthesis Pathway

Caption: The biosynthetic pathway of phytochelatins from amino acid precursors.

Cellular Detoxification Workflow

Caption: Cellular workflow of heavy metal detoxification by phytochelatins.

Conclusion

The discovery of phytochelatins marked a paradigm shift in our understanding of heavy metal tolerance in plants and other organisms. From their initial characterization as cadystins to the elucidation of the enzymatic machinery responsible for their synthesis, the history of phytochelatin research is a testament to the power of biochemical investigation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research in this area. As we continue to face the challenges of environmental pollution, a thorough understanding of the phytochelatin-mediated detoxification pathway will be indispensable for developing novel strategies for phytoremediation and for ensuring the safety of our food supply. Further research into the regulation of phytochelatin synthase and the transport of phytochelatin-metal complexes will undoubtedly unveil new avenues for enhancing plant tolerance to heavy metals and for harnessing the power of plants to clean up our environment.

References

- 1. Phytochelatins: the principal heavy-metal complexing peptides of higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific gamma-glutamylcysteine dipeptidyl transpeptidase (phytochelatin synthase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of heavy-metal binding phytochelatins by inoculation of cell cultures in standard media - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Phytochelatin 5: Structure, Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatin (B1628973) 5 (PC5) is a crucial peptide involved in the detoxification of heavy metals in plants, fungi, and certain microorganisms. As a member of the phytochelatin family of peptides, PC5 plays a vital role in cellular defense mechanisms against the toxic effects of heavy metals such as cadmium, arsenic, and lead. This technical guide provides a comprehensive overview of the structure, chemical properties, biosynthesis, and analytical methodologies for Phytochelatin 5.

Core Concepts: Structure and Chemical Formula

This compound is a polypeptide with the general structure (γ-Glu-Cys)₅-Gly. It is synthesized from the precursor molecule glutathione (B108866) and consists of five repeating units of γ-glutamylcysteine followed by a terminal glycine (B1666218) residue. The unique γ-linkage between the glutamic acid residues distinguishes it from proteins synthesized via ribosomal translation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₄₂H₆₅N₁₁O₂₂S₅[1] |

| Molecular Weight | 1236.4 g/mol [1] |

| IUPAC Name | (2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid[1] |

| Canonical SMILES | C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N[1] |

| General Structure | (γ-Glu-Cys)₅-Gly |

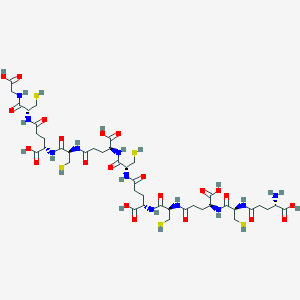

Structural Diagram

The following diagram illustrates the linear peptide structure of this compound, highlighting the repeating γ-glutamylcysteine units and the terminal glycine.

Caption: Linear structure of this compound ((γ-Glu-Cys)₅-Gly).

Signaling Pathways and Biological Function

Biosynthesis of this compound

This compound is not directly encoded by a gene but is synthesized enzymatically from glutathione (GSH). The key enzyme in this process is phytochelatin synthase (PCS). The synthesis is triggered by the presence of heavy metal ions.

The biosynthetic pathway can be summarized as follows:

-

Precursor Synthesis: Glutathione (γ-Glu-Cys-Gly) is synthesized from its constituent amino acids: glutamate, cysteine, and glycine.

-

Activation of Phytochelatin Synthase: Heavy metal ions activate the constitutively expressed phytochelatin synthase.

-

Elongation: Phytochelatin synthase catalyzes the transfer of a γ-glutamylcysteine (γ-EC) group from a glutathione molecule to another glutathione molecule or to a growing phytochelatin chain. This process is repeated to elongate the chain.

Caption: Biosynthesis pathway of this compound.

Heavy Metal Detoxification

The primary function of this compound is the detoxification of heavy metals. The sulfhydryl groups (-SH) of the cysteine residues are crucial for this function, as they act as high-affinity binding sites for metal ions.

The detoxification process involves:

-

Chelation: this compound binds to heavy metal ions in the cytoplasm, forming a stable metal-phytochelatin complex.

-

Sequestration: This complex is then transported into the vacuole, effectively removing the toxic metal ions from the cytoplasm where they could interfere with essential metabolic processes.

Caption: Heavy metal detoxification pathway involving this compound.

Experimental Protocols

Extraction of Phytochelatins from Plant Tissue

A general protocol for the extraction of phytochelatins from plant material is as follows:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Homogenize the powdered tissue in an extraction buffer (e.g., 0.1 M HCl or 5% (w/v) 5-sulfosalicylic acid) to precipitate proteins and extract small peptides.

-

Centrifuge the homogenate to pellet cell debris and precipitated proteins.

-

Collect the supernatant containing the phytochelatins for further analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of phytochelatins.

-

Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid) is commonly employed.

-

Derivatization: For fluorescence detection, a pre-column or post-column derivatization step with a thiol-reactive fluorescent probe, such as monobromobimane (B13751) (mBBr), is often necessary to enhance sensitivity.

-

Quantification: Quantification is achieved by comparing the peak areas of the phytochelatins in the sample to those of known standards.

Structural Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification and structural characterization of phytochelatins.

-

Ionization Technique: Electrospray ionization (ESI) is commonly used for the analysis of peptides like phytochelatins. Nano-ESI can be employed for higher sensitivity with small sample volumes.

-

Mass Analyzer: Various mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion (e.g., the protonated molecule [M+H]⁺) through collision-induced dissociation (CID) allows for the sequencing of the peptide and confirmation of its structure. The fragmentation pattern will reveal the characteristic loss of amino acid residues.

Phytochelatin Synthase Activity Assay

The activity of phytochelatin synthase can be determined by measuring the formation of phytochelatins from glutathione.

-

Prepare a crude protein extract from the plant or organism of interest.

-

Set up a reaction mixture containing the protein extract, glutathione as the substrate, and a heavy metal ion (e.g., CdCl₂) to activate the enzyme. A control reaction without the heavy metal should be included.

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding an acid (e.g., 5-sulfosalicylic acid).

-

Analyze the reaction mixture for the presence of newly synthesized phytochelatins (e.g., PC2, PC3) using HPLC. The amount of phytochelatins formed is a measure of the enzyme activity.

Conclusion

This compound is a key player in the intricate defense network that enables organisms to tolerate heavy metal stress. A thorough understanding of its structure, biosynthesis, and function is essential for researchers in plant biology, toxicology, and environmental science. The analytical techniques outlined in this guide provide the necessary tools for the detailed investigation of this important peptide and its role in cellular detoxification pathways. This knowledge can be leveraged for applications in phytoremediation and the development of crops with enhanced heavy metal tolerance.

References

The Sentinel Peptide: An In-depth Technical Guide to the Role of Phytochelatin 5 in Heavy Metal Detoxification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heavy metal contamination of the environment poses a significant threat to both ecosystems and human health. Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with the toxic effects of heavy metals. Central to this defense is a family of peptides known as phytochelatins (PCs). This technical guide focuses on Phytochelatin (B1628973) 5 (PC5), a crucial player in the detoxification of a range of heavy metals. We delve into the molecular mechanisms of PC5-mediated detoxification, present quantitative data on its binding affinities, provide detailed experimental protocols for its analysis, and illustrate the complex signaling pathways that govern its synthesis in response to heavy metal stress. This document serves as a comprehensive resource for researchers and professionals working on phytoremediation, metal toxicology, and the development of novel therapeutic agents.

Introduction: The Molecular Shield of Plants

Phytochelatins are a family of cysteine-rich, non-proteinaceous peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11.[1] These molecules are synthesized enzymatically in response to heavy metal exposure and play a pivotal role in their detoxification.[2] Phytochelatin 5 (PC5), with its five γ-glutamyl-cysteine repeats, is a potent chelator of various heavy metals, effectively sequestering them to prevent cellular damage. The primary mechanism of detoxification involves the binding of heavy metal ions by the sulfhydryl groups of the cysteine residues within the PC5 molecule, forming stable metal-thiolate complexes.[3] These complexes are then compartmentalized, often within the plant cell vacuole, thereby removing the toxic metals from the cytoplasm.[4]

Quantitative Analysis of this compound-Metal Interactions

The efficacy of a chelating agent is determined by the stability of the complexes it forms with metal ions. The stability constant (log K) is a quantitative measure of this affinity. While specific experimental data for the stability constants of PC5 with all heavy metals are not exhaustively available, we can compile and extrapolate from existing data for other phytochelatins and related thiol-containing compounds. Cadmium, in particular, is a potent inducer of phytochelatin synthesis.[4]

| Metal Ion | Phytochelatin | Stability Constant (log K) | Dissociation Constant (Kd) (M) | Comments |

| Cadmium (Cd²⁺) | General PC-Cd Complex | ~16.1 | 7.9 x 10⁻¹⁷ | PCs are exceptionally strong chelators of cadmium.[5] |

| Zinc (Zn²⁺) | PC2 | 11.52 (log β₁₁₁) | - | Stability constants determined potentiometrically.[6] |

| PC3 | 11.09 (log β₁₁₁) | - | ||

| PC4 | 10.51 (log β₁₁₁) | - | ||

| PC5 | 10.15 (log β₁₁₁) | - | ||

| Lead (Pb²⁺) | General PC-Pb Complex | - | - | While direct stability constants for PC5-Pb are scarce, PCs are known to be involved in lead detoxification.[7] |

| Mercury (Hg²⁺) | General PC-Hg Complex | - | - | Mercury has a very high affinity for sulfhydryl groups, suggesting strong complexation with PCs.[8] |

| Arsenic (As³⁺) | General PC-As Complex | - | - | PCs are crucial for the detoxification of arsenic, forming stable complexes.[9] |

Note: The stability constants for Zn(II) with PC2-PC5 are presented as cumulative log β₁₁₁ values, representing the formation of a 1:1 metal-ligand complex with one proton. The dissociation constant (Kd) for the PC-Cd complex is an exceptionally low value, indicating a very stable complex. The absence of specific stability constants for PC5 with lead, mercury, and arsenic highlights an area for future research.

Signaling Pathways for this compound Synthesis

The synthesis of PC5 is a tightly regulated process initiated by the plant's perception of heavy metal stress. This intricate signaling cascade involves metal uptake, cellular sensing, and the activation of the key enzyme, phytochelatin synthase (PCS).

Heavy Metal Uptake and Sensing

The first step in the signaling pathway is the entry of heavy metals into the plant cell. This is often mediated by transporters of essential metal ions due to the chemical similarities between toxic and essential metals. For instance, transporters like IRT1 (Iron-Regulated Transporter 1), NRAMP (Natural Resistance-Associated Macrophage Protein), and ZIP (ZRT-, IRT-like Protein) families, which are primarily involved in the uptake of iron, manganese, and zinc, can also facilitate the influx of cadmium.[3][10][11]

Once inside the cell, the presence of heavy metals is sensed, triggering a downstream signaling cascade. While specific receptor proteins for heavy metals have not been fully elucidated, the disruption of cellular homeostasis, particularly the generation of reactive oxygen species (ROS), is a key sensing mechanism.

Caption: Figure 1. Heavy Metal Uptake and Initial Sensing.

Downstream Signaling Cascade

The increase in intracellular heavy metal concentration and the subsequent generation of ROS activate a complex network of signaling pathways. Key components of this network include calcium signaling and Mitogen-Activated Protein Kinase (MAPK) cascades.[12][13] These pathways ultimately converge on the activation of phytochelatin synthase (PCS), the enzyme responsible for PC synthesis.

Caption: Figure 2. Signaling Pathway for PCS Activation.

This compound Synthesis and Detoxification

Activated phytochelatin synthase catalyzes the synthesis of phytochelatins from glutathione (B108866) (GSH).[6] The enzyme transfers a γ-glutamyl-cysteine moiety from a donor GSH molecule to an acceptor GSH molecule, initiating the formation of a PC chain. This process is repeated to elongate the chain, ultimately leading to the synthesis of PC5. PC5 then chelates heavy metals, and the resulting PC5-metal complexes are transported into the vacuole by ATP-binding cassette (ABC) transporters, such as AtABCC1 and AtABCC2 in Arabidopsis thaliana.[10]

Caption: Figure 3. PC5 Synthesis and Detoxification Workflow.

Experimental Protocols

Accurate quantification of PC5 is essential for studying its role in heavy metal detoxification. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is the most common and reliable technique.

Extraction of Phytochelatins from Plant Tissue

-

Harvest and Flash-Freeze: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

-

Grinding: Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction: Resuspend the powdered tissue in an extraction buffer (e.g., 0.1% (v/v) trifluoroacetic acid (TFA) or 5% (w/v) 5-sulfosalicylic acid) at a ratio of 1:5 (w/v).

-

Homogenization: Homogenize the suspension using a sonicator or a tissue homogenizer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.

-

Collection: Carefully collect the supernatant containing the phytochelatins.

Quantification of this compound by HPLC

A common method for PC analysis is reversed-phase HPLC.

-

Instrumentation: An HPLC system equipped with a C18 column and a UV or fluorescence detector. For enhanced specificity and sensitivity, coupling to a mass spectrometer (HPLC-ESI-MS/MS) is recommended.

-

Mobile Phase: A gradient of two solvents is typically used:

-

Solvent A: 0.1% (v/v) TFA in water.

-

Solvent B: Acetonitrile with 0.1% (v/v) TFA.

-

-

Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the phytochelatins. The exact gradient profile will need to be optimized based on the specific column and HPLC system.

-

Detection:

-

UV Detection: Monitor the absorbance at 210-220 nm.

-

Fluorescence Detection: For increased sensitivity, phytochelatins can be derivatized with a fluorescent tag like monobromobimane (B13751) (mBBr) prior to HPLC analysis. The derivatized PCs can then be detected by a fluorescence detector.[3]

-

-

Quantification: Quantification is achieved by comparing the peak area of PC5 in the sample to a standard curve generated using a purified PC5 standard.

Caption: Figure 4. Experimental Workflow for PC5 Quantification.

Conclusion and Future Directions

This compound is a vital component of the plant's defense arsenal (B13267) against heavy metal toxicity. Its high affinity for a range of toxic metals, coupled with a sophisticated and responsive synthesis pathway, makes it a highly effective detoxification agent. This technical guide has provided a comprehensive overview of the current understanding of PC5's role, from the quantitative aspects of its metal-binding properties to the intricate signaling networks that control its production.

Despite significant progress, several areas warrant further investigation. The precise stability constants of PC5 with a broader range of heavy metals, including lead, mercury, and arsenic, need to be experimentally determined. A more detailed elucidation of the upstream signaling components, including the specific receptors and the interplay between different signaling pathways, will provide a more complete picture of how plants perceive and respond to heavy metal stress. Furthermore, exploring the potential of engineering the phytochelatin synthesis pathway in plants holds great promise for enhancing their phytoremediation capabilities. For drug development professionals, understanding the chelation mechanisms of phytochelatins could inspire the design of novel therapeutic agents for the treatment of heavy metal poisoning in humans. The continued exploration of these remarkable peptides will undoubtedly contribute to both environmental remediation and human health.

References

- 1. Decoding Heavy Metal Stress Signalling in Plants: Towards Improved Food Security and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochelatin biosynthesis and function in heavy-metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific γ-glutamylcysteine dipeptidyl transpeptidase (phytochelatin synthase) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. afropolitanjournals.com [afropolitanjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Cadmium Stress Signaling Pathways in Plants: Molecular Responses and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cadmium Accumulation Involves Synthesis of Glutathione and Phytochelatins, and Activation of CDPK, CaMK, CBLPK, and MAPK Signaling Pathways in Ulva compressa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of Phytochelatin 5 with Cadmium and Zinc

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytochelatins (PCs) are a family of cysteine-rich peptides crucial for heavy metal detoxification in plants, fungi, and some invertebrates.[1][2] Their general structure is (γ-Glu-Cys)n-Gly, where 'n' can range from 2 to 11.[2][3][4][5] This guide provides a detailed technical overview of the interaction between Phytochelatin (B1628973) 5 (PC5), a specific oligomer with n=5, and two environmentally and biologically significant divalent metal ions: the toxic heavy metal cadmium (Cd²⁺) and the essential micronutrient zinc (Zn²⁺). A comprehensive analysis of their binding affinities, stoichiometry, and the thermodynamics of complex formation is presented, supported by detailed experimental protocols and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to Phytochelatins and Metal Sequestration

Phytochelatins play a pivotal role in cellular defense mechanisms against heavy metal stress by chelating metal ions, thereby reducing their free intracellular concentrations and preventing toxicity.[6][7] The biosynthesis of PCs is catalyzed by the enzyme phytochelatin synthase (PCS), which is constitutively expressed and activated by the presence of various metal ions, including cadmium, zinc, copper, and arsenic.[8][9][10] The resulting metal-PC complexes are then transported into the vacuole for sequestration, effectively removing them from the cytosol where they could disrupt cellular functions.[2][6][7]

The affinity of phytochelatins for different metals varies, with a particularly high affinity observed for soft metals like cadmium.[9][11] Understanding the specifics of these interactions, such as with PC5, is crucial for applications in bioremediation, toxicology, and the development of novel therapeutic agents for metal poisoning.

Quantitative Data on PC5-Metal Interactions

The interaction of PC5 with cadmium and zinc has been characterized using various biophysical techniques. The following tables summarize the key quantitative data from the literature to facilitate a comparative analysis.

Table 1: Stoichiometry of Phytochelatin-Metal Complexes

| Phytochelatin | Metal Ion | Observed Stoichiometries (Metal:PC) | Experimental Technique(s) | Reference(s) |

| PC5 | Cd²⁺ | 1:1, 2:1, 3:1 | Nano-ESI-MS/MS, Capillary LC/ESI-MS/MS | [12][13] |

| PC5 | Zn²⁺ | 1:1 | ESI-MS, Spectroscopic Titrations | [14][15] |

| PC4 | Cd²⁺ | 1:1, 2:1 | Isothermal Titration Calorimetry (ITC) | [16] |

| PC4 | Zn²⁺ | 1:1 | Isothermal Titration Calorimetry (ITC) | [16] |

| PC3 | Cd²⁺ | 1:1, 2:1 | Nano-ESI-MS/MS, Capillary LC/ESI-MS/MS | [12][13] |

| PC3 | Zn²⁺ | 1:1 | ESI-MS | [14] |

| PC2 | Cd²⁺ | 1:1, 1:2, 3:2, 4:2 | SEC-ICP-MS, CZE-ICP-MS | [13] |

| PC2 | Zn²⁺ | 1:1, 1:2 | ESI-MS, Spectroscopic Titrations | [14][15] |

Note: The stoichiometry can be influenced by the metal-to-ligand ratio and the specific experimental conditions.

Table 2: Binding Affinities and Thermodynamic Parameters

| Complex | Log K (Binding Affinity Constant) | pH | Temperature (°C) | Experimental Technique | Reference(s) |

| Cd-PCn (general trend) | Affinity increases with chain length (GSH < PC2 < PC3 ≤ PC4 ≤ PC5) | 7.5, 8.5 | 25 | Isothermal Titration Calorimetry (ITC) | [17] |

| Zn-PCn (general trend) | Affinity increases from PC2 to PC4, then plateaus. | 7.4 | 25 | Potentiometry, Spectroscopic Competition Assays | [15] |

| Cd-PC4 | Not explicitly stated, but high affinity is implied. | - | - | - | [16] |

| Zn-PC4 | ~5 (Conditional Stability Constant) | - | - | Isothermal Titration Calorimetry (ITC) | [16] |

| Cd-PC4 | 13.39 | 7.4 | - | Potentiometry, Spectroscopic Studies | [4] |

| Zn-PC2 | Micro- to Picomolar Affinity Range | 7.4 | 25 | Potentiometry, Spectroscopic Competition Assays | [14][15] |

Note: Direct comparison of binding constants can be challenging due to variations in experimental conditions (e.g., buffer composition, pH). The stability of Cd-PCn complexes is generally higher than that of Zn-PCn complexes.[18][19]

Signaling Pathways and Cellular Mechanisms

The detoxification of heavy metals by phytochelatins is a multi-step process involving enzymatic synthesis, metal chelation, and vacuolar sequestration.

Phytochelatin Biosynthesis and Metal Chelation

The synthesis of phytochelatins is initiated in the cytosol. Glutathione (B108866) (GSH) serves as the substrate for phytochelatin synthase (PCS), which catalyzes the transfer of the γ-glutamylcysteine moiety of a donor GSH molecule to an acceptor GSH molecule (or a growing PC chain). This process is activated by the presence of heavy metal ions.[8][20] The resulting phytochelatins, with their multiple thiol groups, then bind to the metal ions.

Caption: Phytochelatin biosynthesis and metal detoxification pathway.

Cellular Detoxification Workflow

The overall process of heavy metal detoxification in a plant cell involves several key steps, from the entry of the metal ion to its final sequestration in the vacuole.

Caption: Cellular workflow for heavy metal detoxification by PC5.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of PC5-metal interactions. Below are protocols for key experiments cited in the literature.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for determining the thermodynamic parameters of binding interactions, including binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[21][22]

-

Objective: To determine the binding stoichiometry and thermodynamic parameters of Cd²⁺ and Zn²⁺ binding to PC5.

-

Instrumentation: An isothermal titration calorimeter.

-

Materials:

-

Procedure:

-

Prepare a stock solution of PC5 (e.g., 10 µM) in the chelexed buffer containing a molar excess of TCEP.[14][15]

-

Prepare a stock solution of the metal salt (e.g., 5 mM ZnSO₄) in the same buffer.[15]

-

Degas both solutions to prevent air bubbles.

-

Load the PC5 solution into the sample cell of the calorimeter and the metal solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections of the metal solution into the PC5 solution, recording the heat change after each injection.

-

Analyze the resulting binding isotherm by fitting it to a suitable binding model (e.g., one-site or sequential binding sites) to determine Ka, ΔH, and n.[16]

-

-

Considerations: The choice of buffer is critical, as some buffers can interact with metal ions, affecting the measured thermodynamics.[16][23]

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to identify the stoichiometry of metal-ligand complexes by measuring their mass-to-charge ratio.

-

Objective: To determine the stoichiometry of Cd-PC5 and Zn-PC5 complexes.

-

Instrumentation: An ESI-mass spectrometer (e.g., ion trap or QTOF).

-

Materials:

-

PC5 peptide.

-

Cd(CH₃COO)₂ or ZnSO₄ salt.

-

Volatile buffer: e.g., 10 mM NH₄HCO₃, pH ~8.[24]

-

-

Procedure:

-

Dissolve PC5 to a final concentration of 25-50 µM in the buffer.[24]

-

Prepare samples with different metal-to-peptide molar ratios (e.g., 0.5:1, 1:1, 2:1).[24]

-

Infuse the samples directly into the ESI source.

-

Acquire mass spectra in both positive and negative ion modes.

-

Identify the peaks corresponding to free PC5 and the various metal-PC5 complexes (e.g., [PC5+Cd]²⁺, [PC5+2Cd]²⁺).

-

-

Considerations: ESI-MS is a qualitative or semi-quantitative technique for stoichiometry determination. The observed species in the gas phase may not always perfectly reflect the species present in solution.

Spectroscopic Titrations (UV-Vis)

UV-Vis spectroscopy can be used to monitor the formation of metal-ligand complexes, as the electronic environment of the peptide changes upon metal binding, leading to changes in the absorption spectrum.

-

Objective: To monitor the formation of Zn-PC5 complexes and determine their stoichiometry.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Materials:

-

Procedure:

-

Place the PC5 solution in a quartz cuvette.

-

Record the initial UV-Vis spectrum (e.g., 200-280 nm).[14][15]

-

Add small aliquots of the ZnSO₄ solution to the cuvette, mixing after each addition.

-

Record the spectrum after each addition until no further changes are observed.

-

Plot the change in absorbance at a specific wavelength (e.g., 220 nm) against the metal-to-ligand molar ratio to determine the stoichiometry of the complex.[14]

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying PC5-metal interactions.

Conclusion

This compound is a potent chelator of both cadmium and zinc, though its interaction with each metal exhibits distinct characteristics. The binding of cadmium to PC5 is of high affinity and can result in the formation of complexes with multiple metal ions per peptide molecule. In contrast, zinc binding to PC5, while significant, generally results in a 1:1 stoichiometry and is of lower affinity compared to cadmium. These differences underscore the specialized role of phytochelatins in detoxifying highly toxic heavy metals like cadmium, while also potentially contributing to the homeostasis of essential metals like zinc. The experimental protocols and data presented in this guide provide a solid foundation for further research into the nuanced roles of phytochelatins in metal metabolism and for the development of phytochelatin-based strategies in biotechnology and medicine.

References

- 1. Phytochelatin biosynthesis and function in heavy-metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytochelatin - Wikipedia [en.wikipedia.org]

- 3. Phytochelatins, the heavy metal binding peptides of plants: characterization and sequence determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Cellular mechanisms for heavy metal detoxification and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of phytochelatin-cadmium complexes from plant tissue culture using nano-electrospray ionization tandem mass spectrometry and capillary liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phytochelatins as a Dynamic System for Cd(II) Buffering from the Micro- to Femtomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phytochelatins Bind Zn(II) with Micro- to Picomolar Affinities without the Formation of Binuclear Complexes, Exhibiting Zinc Buffering and Muffling Rather than Storing Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thermodynamics of Cd2+ and Zn2+ binding by the phytochelatin (gamma-Glu-Cys)4-Gly and its precursor glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. From cysteine to longer chain thiols: thermodynamic analysis of cadmium binding by phytochelatins and their fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

The Core Mechanism of Phytochelatin 5 (PC5) Metal Chelation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytochelatins (PCs) are a family of cysteine-rich peptides crucial for heavy metal detoxification in plants, fungi, and some invertebrates. This technical guide provides an in-depth exploration of the metal chelation mechanism of a specific phytochelatin (B1628973), PC5, with the general structure (γ-Glu-Cys)₅-Gly. PC5 plays a vital role in sequestering a range of heavy metal ions, thereby mitigating their toxicity. This document details the biosynthesis of PC5, the thermodynamics and stoichiometry of its metal complexes, and the subsequent transport and sequestration of these complexes. Furthermore, it furnishes detailed experimental protocols for key analytical techniques used to investigate these interactions and includes visualizations of the relevant biochemical pathways and experimental workflows.

Introduction

Heavy metal contamination of soil and water poses a significant environmental and health threat. Plants and other organisms have evolved sophisticated mechanisms to tolerate and detoxify heavy metals. A primary strategy involves the synthesis of phytochelatins, which are enzymatically produced peptides that chelate heavy metals, effectively reducing the concentration of free, toxic metal ions in the cytosol.[1][2][3][4] Phytochelatin 5 (PC5) is a prominent member of this family, offering multiple binding sites for metal ions due to its five repetitive γ-glutamylcysteine units. Understanding the precise mechanism of PC5 metal chelation is paramount for applications in phytoremediation, environmental biotechnology, and the development of novel chelation-based therapies.

This compound Biosynthesis and Regulation

Phytochelatins are not directly encoded by genes but are synthesized post-translationally from glutathione (B108866) (GSH) and its derivatives.[5][6][7] The synthesis is catalyzed by the enzyme phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase.[8]

2.1. The Phytochelatin Synthesis Pathway

The synthesis of PC5 is a multi-step process initiated by the presence of heavy metal ions, which act as allosteric activators of PCS.[2][9] The enzyme catalyzes the transfer of a γ-glutamylcysteine (γ-EC) moiety from a donor GSH molecule to an acceptor molecule. This process occurs sequentially to elongate the phytochelatin chain.

The synthesis pathway can be summarized as follows:

-

Activation: Heavy metal ions (e.g., Cd²⁺, Cu²⁺, Zn²⁺) bind to the N-terminal regulatory domain of PCS, activating the enzyme.[2]

-

Initiation: PCS cleaves the C-terminal glycine (B1666218) from a donor GSH molecule, forming a γ-EC-enzyme intermediate.

-

Elongation: The γ-EC moiety is then transferred to an acceptor GSH molecule, forming PC2 ((γ-Glu-Cys)₂-Gly). This process is repeated with PC2, PC3, and PC4 serving as sequential acceptors to ultimately synthesize PC5.[10][11]

The availability of glutathione can be a limiting factor for phytochelatin synthesis.[12][13][14]

Caption: Biosynthesis of this compound (PC5) from glutathione (GSH).

Mechanism of Metal Chelation by PC5

The primary mechanism of metal chelation by PC5 involves the formation of coordination complexes between the metal ions and the functional groups of the peptide. The numerous sulfhydryl (-SH) groups from the cysteine residues are the principal binding sites for soft heavy metals like Cd²⁺, Hg²⁺, and Pb²⁺.[6][15] Carboxyl groups from the glutamate (B1630785) residues can also participate in the coordination, particularly for harder metal ions.

3.1. Binding Stoichiometry and Affinity

The long chain of PC5 allows for the binding of multiple metal ions, often forming polynuclear metal-thiolate clusters.[16][17] The stability of metal-phytochelatin complexes generally increases with the length of the peptide chain, with PC5 exhibiting a high affinity for various heavy metals.[18] The affinity of Cd²⁺ for phytochelatins follows the order: GSH < PC2 < PC3 ≤ PC4 ≤ PC5.[18]

3.2. Structural Coordination

X-ray Absorption Spectroscopy (XAS) studies have revealed that cadmium in phytochelatin complexes is predominantly coordinated tetrahedrally by sulfur atoms.[16][17] The Cd-S bond distance in these complexes is approximately 2.54 Å.[16][17] Molecular dynamics simulations suggest that the thermodynamic stability of metal-PC complexes follows the order: Zn(II) ≥ Cu(II) ≥ Fe(II) > Mg(II) > Ca(II).[19]

Quantitative Data on Metal-PC5 Interactions

The following table summarizes available quantitative data on the interaction of various metals with phytochelatins. While specific data for PC5 is limited in the literature, the trends observed for other PCs provide valuable insights.

| Metal Ion | Phytochelatin | Technique | Binding Constant (log K) | Stoichiometry (Metal:PC) | Reference |

| Cd²⁺ | PC4 | Potentiometry/Spectroscopy | 13.39 | Not specified | [20] |

| Cd²⁺ | PCn (n=2-5) | Isothermal Titration Calorimetry | Stability increases with n | Multiple ions per PC | [18] |

| Zn²⁺ | PC4 | Isothermal Titration Calorimetry | Exothermic formation of ZnPC4 | 1:1 and higher | [21] |

| Pb²⁺ | PC2 | Nano-ESI-MS | Not determined | 1:1, 2:1, 1:2, 2:2 | [22][23] |

| Pb²⁺ | PC3, PC4 | Nano-ESI-MS | Not determined | 1:1, 2:1 | [22][23] |

Cellular Transport and Sequestration

Once formed in the cytosol, the PC5-metal complexes are transported into the vacuole for sequestration, thus removing the toxic metals from metabolically active cellular compartments.[9][24][25] This transport is an active process mediated by ATP-binding cassette (ABC) transporters located on the tonoplast (the vacuolar membrane).[24][26][27][28] In Arabidopsis thaliana, AtABCC1 and AtABCC2 have been identified as key transporters of PC-metal(loid) complexes.[27][28]

Caption: Sequestration of PC5-metal complexes into the vacuole.

Experimental Protocols

6.1. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with binding events, allowing for the determination of binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

-

Objective: To determine the thermodynamic parameters of metal binding to PC5.

-

Materials:

-

Purified PC5

-

Metal salt solution (e.g., CdCl₂, ZnSO₄)

-

Buffer (e.g., 20 mM Tris-HCl, pH 7.5, with 100 mM NaCl)

-

-

Instrumentation: Isothermal Titration Calorimeter (e.g., Malvern MicroCal PEAQ-ITC).

-

Procedure:

-

Prepare a solution of PC5 (e.g., 50 µM) in the sample cell.

-

Prepare a solution of the metal salt (e.g., 1 mM) in the injection syringe, using the same buffer.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 2 µL each) of the metal solution into the PC5 solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

6.2. Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to determine the stoichiometry and composition of non-covalent complexes, such as PC5-metal complexes.

-

Objective: To identify the different species of PC5-metal complexes and their stoichiometries.

-

Materials:

-

Purified PC5

-

Metal salt solution

-

Volatile buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 7.0)

-

-

Instrumentation: A mass spectrometer equipped with a nano-electrospray ionization source (e.g., Thermo Fisher Q Exactive).

-

Procedure:

-

Prepare a solution containing a mixture of PC5 and the metal salt in the volatile buffer.

-

Infuse the solution into the mass spectrometer via nano-ESI.

-

Acquire mass spectra in a high mass range to detect the intact complexes.

-

-

Data Analysis:

6.3. X-ray Absorption Spectroscopy (XAS)

XAS provides information about the local geometric and electronic structure of the absorbing metal atom in a complex.

-

Objective: To determine the coordination environment (e.g., coordinating atoms, bond distances) of the metal in the PC5-metal complex.

-

Materials:

-

A concentrated and purified sample of the PC5-metal complex.

-

-

Instrumentation: Synchrotron radiation source and a dedicated XAS beamline.

-

Procedure:

-

Load the sample into a suitable sample holder (e.g., as a frozen solution or a lyophilized powder).

-

Expose the sample to a monochromatic X-ray beam and scan the energy across the absorption edge of the metal of interest.

-

Measure the X-ray absorption coefficient as a function of energy.

-

-

Data Analysis:

-

Analyze the X-ray Absorption Near Edge Structure (XANES) region to determine the oxidation state and coordination geometry of the metal.

-

Analyze the Extended X-ray Absorption Fine Structure (EXAFS) region to determine the type and number of neighboring atoms and their distances from the metal atom.[16][17]

-

Conclusion and Future Directions

This compound is a highly efficient chelator of heavy metals, playing a central role in their detoxification. The mechanism involves a complex interplay of biosynthesis, metal binding, and vacuolar sequestration. While significant progress has been made in understanding these processes, further research is needed to fully elucidate the structure-function relationships of PC5 with a wider range of metals. High-resolution structural studies of PC5-metal complexes and detailed kinetic analyses of their formation will provide deeper insights. This knowledge can be leveraged for the development of more effective phytoremediation strategies and for the design of novel therapeutic agents for heavy metal poisoning. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in these fields.

References

- 1. Phytochelatin biosynthesis and function in heavy-metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Phytochelatins: peptides involved in heavy metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochelatin Synthesis and Glutathione Levels in Response to Heavy Metals in Tomato Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Phytochelatin synthesis and glutathione levels in response to heavy metals in tomato cells. | Semantic Scholar [semanticscholar.org]

- 8. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific γ-glutamylcysteine dipeptidyl transpeptidase (phytochelatin synthase) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytochelatin - Wikipedia [en.wikipedia.org]

- 10. Phytochelatins, a class of heavy-metal-binding peptides from plants, are functionally analogous to metallothioneins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phytochelatins, a class of heavy-metal-binding peptides from plants, are functionally analogous to metallothioneins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Effect of glutathione on phytochelatin synthesis in tomato cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray absorption spectroscopy of cadmium phytochelatin and model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 18. From cysteine to longer chain thiols: thermodynamic analysis of cadmium binding by phytochelatins and their fragments [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Thermodynamics of Cd2+ and Zn2+ binding by the phytochelatin (gamma-Glu-Cys)4-Gly and its precursor glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry [frontiersin.org]

- 23. Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Tonoplast-localized Abc2 Transporter Mediates Phytochelatin Accumulation in Vacuoles and Confers Cadmium Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

- 26. Tonoplast-localized Abc2 transporter mediates phytochelatin accumulation in vacuoles and confers cadmium tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Plant ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Analysis of phytochelatin-cadmium complexes from plant tissue culture using nano-electrospray ionization tandem mass spectrometry and capillary liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Phytochelatin 5 in Non-Plant Organisms: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phytochelatins (PCs) are a family of cysteine-rich peptides crucial for heavy metal detoxification and homeostasis across a range of organisms. While extensively studied in plants, their presence and function in non-plant organisms, including fungi, cyanobacteria, and invertebrates, are of increasing interest. This technical guide focuses on Phytochelatin (B1628973) 5 (PC5), an oligomer with the structure (γ-Glu-Cys)₅-Gly, within these non-plant systems. Although research has predominantly centered on the collective function of the phytochelatin pathway, this document synthesizes the available data specific to PC5 and provides a framework for its further investigation. We consolidate quantitative data on phytochelatin-metal interactions, detail relevant experimental methodologies, and present visual workflows to elucidate the biochemical pathways involved. This guide serves as a resource for researchers investigating metal toxicology, bioremediation, and novel therapeutic targets in non-vertebrate systems.

Introduction: Phytochelatins Beyond the Plant Kingdom

Phytochelatins are enzymatically synthesized peptides, not primary gene products, with the general structure (γ-Glu-Cys)ₙ-Gly, where 'n' typically ranges from 2 to 11.[1] Their synthesis is catalyzed by the enzyme phytochelatin synthase (PCS), which is activated by the presence of various metal and metalloid ions.[2] Initially discovered in fission yeast and plants, the PCS pathway has since been identified in a diverse array of non-plant organisms, including cyanobacteria, various fungi, and several invertebrates such as the nematode Caenorhabditis elegans and the parasitic trematode Schistosoma mansoni.[1][3]

The primary and most well-documented function of phytochelatins in these organisms is the detoxification of heavy metals, particularly cadmium (Cd).[4] The thiol groups of the cysteine residues in PCs are highly effective at chelating metal ions, forming stable complexes that are subsequently sequestered, thereby preventing the metals from interfering with vital cellular processes.[5] Emerging evidence also points to a role for PCs in the homeostasis of essential metals like zinc (Zn) and in the metabolism of xenobiotics.[6][7]

While the function of the overall PC pool is established, the specific roles of individual oligomers like PC5 are not yet well-defined. Longer-chain PCs, such as PC5, possess more cysteine residues, suggesting a higher metal-binding capacity per molecule. Research into the precise stoichiometry and binding affinities of different PC oligomers is ongoing and critical for a complete understanding of this detoxification system.

Core Function of Phytochelatin 5 and the PCS Pathway in Non-Plant Organisms

In non-plant organisms, the PCS/PC pathway constitutes a primary defense mechanism against heavy metal toxicity. The function is best understood in the context of the entire family of PC peptides produced upon metal exposure.

Heavy Metal Detoxification

The canonical role of phytochelatins is the chelation and sequestration of toxic heavy metals. Upon exposure to metals like cadmium, the constitutively expressed phytochelatin synthase (PCS) is allosterically activated.[8] PCS then catalyzes the synthesis of PCs from glutathione (B108866) (GSH). These PCs, including PC5, bind to the metal ions in the cytosol. The resulting PC-metal complexes are then transported into the vacuole (in fungi) or analogous storage compartments, effectively removing the toxic ions from circulation.[9]

Studies in the nematode C. elegans and the parasitic worm S. mansoni have demonstrated that a functional PCS gene is critical for cadmium tolerance.[3] In S. mansoni, PCS is considered a potential drug target, as humans lack this enzyme.[10]

Homeostasis of Essential Metals

Beyond toxic metals, there is growing evidence for the involvement of PCs in the homeostasis of essential metals like zinc. In the fission yeast Schizosaccharomyces pombe, PC synthesis contributes to Zn²⁺ sequestration.[1][6] This suggests that PCs may act as cellular buffers, binding to essential metals to prevent toxicity when they are in excess, and potentially releasing them when concentrations are low.[11]

Xenobiotic Metabolism

In the parasitic worm Schistosoma mansoni, PCS has been implicated in xenobiotic metabolism.[7][12] The enzyme can process glutathione S-conjugates, which are formed during the detoxification of foreign compounds. This dual function in both metal handling and broader stress response highlights the versatility of the PCS pathway.[12]

Quantitative Data on Phytochelatin-Metal Interactions

Direct quantitative data for PC5 in non-plant organisms is limited. However, studies on the entire PC series (PC2-PC6) provide valuable insights into its likely properties. The tables below summarize relevant data, including binding affinities for the PC series and observed concentrations of different PC oligomers in an algal species upon cadmium exposure.

Table 1: Stability Constants (log K) of Phytochelatin-Cadmium(II) Complexes

| Phytochelatin | Log K (at pH 7.4) | Organism/System | Reference |

| PC2 | 10.33 | in vitro | [13] |

| PC3 | 12.06 | in vitro | [13] |

| PC4 | 13.39 | in vitro | [13] |

| PC5 | 13.25 | in vitro | [13] |

| PC6 | 13.30 | in vitro | [13] |

| Note: Stability constants indicate the affinity of the ligand for the metal ion. Higher values denote stronger binding. The affinity for Cd(II) increases significantly up to PC4 and then plateaus for PC5 and PC6. |

Table 2: Stability Constants (log K) of Phytochelatin-Zinc(II) Complexes

| Phytochelatin | Log K (at pH 7.4) | Organism/System | Reference |

| PC2 | 7.9 | in vitro | [11] |

| PC3 | 9.4 | in vitro | [11] |

| PC4 | 10.4 | in vitro | [11] |

| PC5 | 10.5 | in vitro | [11] |

| Note: Similar to cadmium, the binding affinity for Zn(II) increases with the length of the phytochelatin chain, leveling off at PC4 and PC5. |

Table 3: Phytochelatin Concentrations in Desmodesmus armatus (Green Algae) after 96h Cadmium Exposure

| Phytochelatin | Concentration (amol cell⁻¹) | Condition | Reference |

| PC2 | 3.75 | Cd Exposure | [14] |

| PC3 | 2.01 | Cd Exposure | [14] |

| PC4 | 0.87 | Cd Exposure | [14] |

| PC5 | 0.69 | Cd Exposure | [14] |

| Note: This data demonstrates the production of PC5, alongside other oligomers, in a non-plant eukaryote under cadmium stress, though at lower concentrations than the shorter chains. |

Signaling Pathways and Biochemical Workflows

The synthesis of phytochelatins is a tightly regulated process initiated by the presence of heavy metals. The core pathway involves the enzymatic activity of phytochelatin synthase.

Phytochelatin Biosynthesis Pathway

The synthesis of PC5 is a sequential process. PCS first transfers a γ-glutamylcysteine (γ-EC) group from a glutathione (GSH) molecule to an acceptor GSH molecule, forming PC2. This process is repeated, with PCS elongating the chain by adding further γ-EC units to produce PC3, PC4, and subsequently PC5.

Caption: Enzymatic synthesis of PC5 from glutathione via phytochelatin synthase.

Metal Detoxification Workflow

Once synthesized, PC5 participates in the chelation and sequestration of heavy metals. This workflow illustrates the process from metal entry to final compartmentalization.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific γ-glutamylcysteine dipeptidyl transpeptidase (phytochelatin synthase) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the Phytochelatin Synthase of Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. Phytochelatin biosynthesis and function in heavy-metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Towards an Understanding of the Function of the Phytochelatin Synthase of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. mdpi.com [mdpi.com]

- 10. Characterization of the Phytochelatin Synthase of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phytochelatins Bind Zn(II) with Micro- to Picomolar Affinities without the Formation of Binuclear Complexes, Exhibiting Zinc Buffering and Muffling Rather than Storing Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phytochelatins as a Dynamic System for Cd(II) Buffering from the Micro- to Femtomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Review of Phytochelatin 5 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current research on Phytochelatin (B1628973) 5 (PC5), a key biomolecule in the cellular defense against heavy metal toxicity. It covers its synthesis, mechanism of action, quantitative analysis, and detailed experimental protocols relevant to its study.

Introduction to Phytochelatin 5

Phytochelatins (PCs) are a family of cysteine-rich, non-proteinaceous peptides synthesized by plants, algae, fungi, and some invertebrates in response to heavy metal exposure.[1][2] These molecules play a crucial role in cellular detoxification by chelating heavy metal ions, thereby mitigating their toxic effects. The general structure of phytochelatins is (γ-glutamyl-cysteine)n-glycine, or (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 11.[3] this compound (PC5) corresponds to the structure where n=5, i.e., (γ-Glu-Cys)₅-Gly. Its high density of thiol (-SH) groups from cysteine residues makes it an exceptionally potent chelator for soft metal ions like cadmium (Cd²⁺), lead (Pb²⁺), arsenic (As³⁺), and zinc (Zn²⁺).[2][4][5] Understanding the specifics of PC5 is vital for applications in phytoremediation, toxicology, and the development of novel chelation therapies.

Synthesis and Mechanism of Action

Phytochelatins are not primary gene products but are enzymatically synthesized from the precursor molecule glutathione (B108866) (GSH). The synthesis is catalyzed by the enzyme phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase.[6] PCS is constitutively expressed but requires activation by heavy metal ions.[2] The enzyme catalyzes the transfer of a γ-glutamyl-cysteine group from a donor GSH molecule to an acceptor molecule, which can be another GSH or a growing PC chain.

The detoxification process involving PC5 follows a well-defined pathway:

-

Influx of Heavy Metals: Toxic metal ions enter the cytoplasm.

-

PCS Activation: The presence of metal ions activates the PCS enzyme.

-

PC5 Synthesis: PCS sequentially polymerizes γ-Glu-Cys units from GSH to form PC5.

-

Chelation: The multiple thiol groups on PC5 bind tightly to the heavy metal ion, forming a stable PC5-metal complex.[5]

-

Vacuolar Sequestration: The PC5-metal complex is actively transported into the cell's vacuole, effectively removing the toxic metal from the cytoplasm where it could interfere with essential metabolic processes. This transport is often mediated by ATP-binding cassette (ABC) transporters on the vacuolar membrane (tonoplast).

Quantitative Data on this compound

Quantitative analysis reveals the dynamics of PC5 synthesis and its binding affinities with various metals. While data specifically for PC5 can be limited, studies on the PC family provide valuable context.

Table 1: Metal Binding & Stability Constants for Phytochelatins

This table summarizes the stability constants (log K) and dissociation constants (pKa') for PC-metal complexes. Higher log K values indicate stronger binding affinity.

| Phytochelatin | Metal Ion | Stoichiometry | Method | Stability Constant (log K7.4) | Apparent pKa' | Reference |

| PC5 | Cd²⁺ | CdPC5, Cd₂PC5 | Spectroscopic Titration | Comparable to PC4 (13.39) | - | [7][8] |

| PC4 | Cd²⁺ | CdPC4 | Potentiometry | 13.39 | - | [7] |

| PC3 | Cd²⁺ | CdPC3, Cd₂PC3 | Potentiometry | 12.01 | - | [7] |

| PC2 | Cd²⁺ | CdPC2 | Potentiometry | 8.65 | - | [7] |

| PC5 | Zn²⁺ | ZnL | Potentiometry | - | 5.93 ± 0.02 | [4] |

| PC4 | Zn²⁺ | ZnL | Potentiometry | - | 6.00 ± 0.02 | [4] |

| PC3 | Zn²⁺ | ZnL | Potentiometry | - | 6.23 ± 0.01 | [4] |

| PC2 | Zn²⁺ | ZnL | Potentiometry | - | 6.58 ± 0.01 | [4] |

Note: log K7.4 represents the stability constant at pH 7.4. A direct log K for PC5 was not explicitly stated but was found to be comparable to PC4, which shows the highest affinity for Cd²⁺ in the series.[7][8]

Table 2: Quantification of Phytochelatins in Biological Samples

This table presents data on the detection and quantification of phytochelatins, including PC5, in various organisms under heavy metal stress.

| Organism | Tissue | Stressor | PC5 Concentration | Analytical Method | Reference |

| Rauvolfia serpentina (cell culture) | Cells | 100 µM Arsenite (AsO₂⁻) | Trace amounts detected | HPLC (sulfhydryl detection) | [2] |

| Arabidopsis (cell culture) | Cells | 75 µM CdCl₂ | Increased concentration observed | HPLC | [9] |

| Perilla frutescens | Roots, Stems, Leaves | Cadmium (Cd²⁺) | Detected and quantified | HPLC-ELSD | [3][10] |

| Lumbricus rubellus (Earthworm) | Whole organism | Arsenic (As) | Induced in a dose-dependent manner | Chemical Analysis | [11] |

Note: Many studies detect a range of PCs (PC2, PC3, PC4) as the dominant forms, with PC5 often present in lower or trace amounts depending on the organism, stressor concentration, and duration of exposure.[2][12]

Experimental Protocols

Accurate quantification and characterization of PC5 require robust analytical methods. Below are outlines of key experimental protocols.

Protocol: Extraction and Quantification of PC5 by HPLC

This protocol is a generalized method for the extraction and analysis of phytochelatins from plant tissues using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or an evaporative light-scattering detector (ELSD).[3][13]

1. Sample Homogenization:

-

Harvest and freeze ~25-50 mg of plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in an extraction buffer (e.g., 0.1% (v/v) trifluoroacetic acid with 6.3 mM DTPA) at 4°C. An internal standard (e.g., N-acetyl cysteine) can be added.[9]

2. Extraction:

-

Sonicate the homogenate (e.g., 2 minutes with pulses) to ensure cell lysis.

-

Centrifuge the extract at >10,000 x g for 10-15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm nylon filter to remove particulate matter.[9]

3. HPLC Analysis:

-

Column: Use a suitable reversed-phase column (e.g., Venusil AA, C8, or C18).[3][14]

-

Mobile Phase: Employ a gradient elution using two solvents.

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

-

Solvent B: Acetonitrile with 0.1% TFA.

-

-

Gradient Example: A linear gradient from 10% B to 30% B over 10 minutes, followed by a wash and re-equilibration step.[3][10]

-

Detection:

-

Quantification: Generate a standard curve using a certified PC5 standard (e.g., from AnaSpec, Inc.) to determine the concentration in the sample.[3]

Protocol: Phytochelatin Synthase (PCS) Activity Assay

This assay measures the activity of the PCS enzyme by quantifying the amount of phytochelatins produced from glutathione.[15][16]

1. Enzyme Extraction:

-

Homogenize plant tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors) to obtain a crude protein extract.

-

Centrifuge to pellet cell debris and collect the supernatant containing the soluble proteins, including PCS.

2. Reaction Mixture:

-

Prepare a reaction mixture containing:

3. Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 35-37°C) for a specific time (e.g., 30-60 minutes).[16]

4. Reaction Termination:

-

Stop the reaction by adding a strong acid (e.g., HCl or trifluoroacetic acid) to denature the enzyme.

5. Product Quantification:

-

Analyze the reaction mixture using HPLC (as described in Protocol 4.1) to quantify the amount of PCs (specifically PC2, which is often the first and most abundant product) formed.

-

Enzyme activity can be expressed in units such as fkat (femtokatals) or nmol of product formed per minute per mg of protein.[16]

Conclusion and Future Directions

This compound is an integral component of the cellular machinery for detoxifying heavy metals. Its high number of cysteine residues suggests a high binding capacity, which is supported by stability constant data showing affinities for Cd²⁺ in the femtomolar range.[7] However, in vivo studies often show that shorter-chain PCs (PC2-PC4) are more abundant, suggesting a complex regulation of PC chain elongation.[2][12]

Future research should focus on:

-

PC5-Specific Quantification: Developing more sensitive and targeted analytical methods to accurately quantify PC5 levels in a wider range of organisms and under different stress conditions.

-

Structural Biology: Elucidating the three-dimensional structure of PC5-metal complexes to better understand the coordination chemistry and high stability.

-

Genetic Engineering: Exploring the overexpression of phytochelatin synthase in plants or microorganisms to enhance the production of longer-chain PCs like PC5 for improved phytoremediation of contaminated soils and water.

-

Therapeutic Potential: Investigating the potential of synthetic PC5 or its derivatives as therapeutic chelating agents for treating heavy metal poisoning in humans.

References

- 1. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Phytochelatins Bind Zn(II) with Micro- to Picomolar Affinities without the Formation of Binuclear Complexes, Exhibiting Zinc Buffering and Muffling Rather than Storing Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Phytochelatins as a Dynamic System for Cd(II) Buffering from the Micro- to Femtomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Earthworms Produce phytochelatins in Response to Arsenic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plants prioritize phytochelatin synthesis during cadmium exposure even under reduced sulfate uptake caused by the disruption of SULTR1;2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of γ-glutamyltransferase- and phytochelatin synthase-mediated catabolism of glutathione and glutathione S-conjugates in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

Phytochelatin 5: An In-depth Technical Guide to its Role in Plant Metal Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytochelatins (PCs) are a family of cysteine-rich peptides crucial for heavy metal detoxification and homeostasis in plants and other organisms. This technical guide provides a comprehensive overview of phytochelatin (B1628973) 5 (PC5), a longer-chain variant of these metal-binding peptides. While less abundant and studied than its shorter counterparts (PC2, PC3, and PC4), understanding the nuanced role of PC5 is critical for a complete picture of plant metal tolerance mechanisms. This document details the biosynthesis of PC5, its proposed role in chelating various metal ions, and the signaling pathways that regulate its production. We present available quantitative data on the metal-binding affinities of the phytochelatin family to infer the properties of PC5. Furthermore, this guide offers detailed experimental protocols for the extraction, quantification, and functional analysis of phytochelatins, with specific considerations for PC5. Visual diagrams of key pathways and experimental workflows are provided to facilitate understanding.

Introduction to Phytochelatins and the Significance of PC5